
R112
Overview
Description
R112, also known as tetrachloro-1,2-difluoroethane, is a chlorofluorocarbon compound with the chemical formula C2Cl4F2. It is a clear liquid or white solid at room temperature and is known for its stability and non-flammability. This compound has been used in various industrial applications, particularly as a refrigerant and a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
R112 can be synthesized through the reaction of hydrogen fluoride with hexachloroethane or tetrachloroethane in the presence of an aluminum fluoride catalyst. The reaction is carried out at a temperature of approximately 400°C. The presence of additional metals such as iron, nickel, and chromium in the catalyst can increase the yield of the desired isomer to 98% .
Industrial Production Methods
In industrial settings, this compound is often produced as a mixture with other hydrochlorofluorocarbons. One common method involves the reaction of trichloroethylene with anhydrous hydrogen fluoride under the influence of an electric current. This process allows for the efficient production of this compound along with other related compounds .
Chemical Reactions Analysis
Types of Reactions
R112 undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can react with various nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Oxidation and Reduction Reactions: Although this compound is relatively stable, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to induce these reactions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can produce tetrachloro-1,2-difluoroethanol.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various chlorinated and fluorinated organic compounds.
Scientific Research Applications
Allergic Rhinitis Treatment
One of the most notable applications of R112 is its use as a treatment for allergic rhinitis. A Phase II clinical trial demonstrated that this compound significantly reduced symptoms associated with allergic rhinitis compared to placebo. The trial involved 319 patients and highlighted the compound's rapid onset of action and favorable safety profile .
Key Findings from Clinical Trials:
- Trial Design: Randomized, placebo-controlled.
- Patient Population: 319 participants.
- Results: Statistically significant improvement in symptom scores within 30-45 minutes post-administration.
- Adverse Events: No significant drug-related adverse events were reported.
Oncology Research
This compound has also been explored for its potential in cancer treatment. By inhibiting Syk kinase, it may affect tumor growth and metastasis through modulation of immune responses. Ongoing research aims to evaluate its efficacy in various cancer models .
Research Applications
This compound is utilized in various research domains beyond clinical applications:
Immunology and Inflammation
This compound's ability to inhibit the IgE-FcεRI signaling pathway makes it a valuable tool in studying allergic reactions and inflammatory diseases. Researchers are investigating its role in conditions such as asthma and rheumatoid arthritis, where Syk inhibition could offer therapeutic benefits .
Drug Development
The compound is being evaluated for its potential in developing antibody-drug conjugates (ADCs) and other therapeutic modalities targeting specific pathways involved in disease mechanisms .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Allergic Rhinitis | Treatment for allergic symptoms | Significant symptom reduction compared to placebo |
Oncology | Potential anti-cancer agent | Modulates immune response affecting tumor growth |
Immunology | Research on allergic reactions and inflammation | Inhibits IgE signaling pathways |
Drug Development | Development of ADCs and targeted therapies | Explores various disease mechanisms |
Case Studies
Case Study 1: Phase II Trial for Allergic Rhinitis
- Objective: Assess safety and efficacy.
- Outcome: this compound demonstrated significant improvement in nasal congestion and other symptoms within a short time frame.
Case Study 2: Preclinical Cancer Studies
- Objective: Evaluate effects on tumor growth.
- Outcome: Initial findings suggest that Syk inhibition may reduce tumor proliferation in specific cancer models.
Mechanism of Action
R112 exerts its effects primarily through its interaction with various molecular targets. In the context of allergic rhinitis, this compound inhibits spleen tyrosine kinase (Syk), an enzyme involved in immunoglobulin E (IgE) signaling in mast cells. By inhibiting Syk, this compound prevents the downstream inflammatory reactions responsible for the clinical symptoms of allergic rhinitis . This inhibition is ATP-competitive and reversible, making this compound a potent and rapid-acting inhibitor .
Comparison with Similar Compounds
Similar Compounds
Tetrachloro-1,2-difluoroethane (CFC-112a): An isomer of R112 with similar properties but different structural arrangement.
Trichlorotrifluoroethane (CFC-113): Another chlorofluorocarbon with similar applications but different chemical properties.
Dichlorodifluoromethane (CFC-12): A widely used refrigerant with similar stability and non-flammability.
Uniqueness of this compound
This compound stands out due to its high stability and non-flammability, making it suitable for a wide range of industrial applications. Its ability to inhibit spleen tyrosine kinase also makes it unique in the context of allergic rhinitis treatment, offering a novel mechanism of action compared to other chlorofluorocarbons .
Biological Activity
R112 is an investigational compound primarily developed for the treatment of Allergic Rhinitis . It functions as a Spleen Tyrosine Kinase (SYK) inhibitor, playing a crucial role in various immune signaling pathways. This article explores the biological activity of this compound, detailing its mechanisms, effects on immune cells, and relevant case studies.
This compound's primary mechanism involves the inhibition of SYK kinase, which is essential in several immune responses:
- B-cell Signaling : SYK is activated upon B-cell receptor (BCR) engagement, leading to the phosphorylation of downstream effectors such as BLNK and PLCG1. This process is vital for B-cell maturation and signaling .
- T-cell Activation : this compound also influences T-cell receptor signaling, contributing to adaptive immune responses .
- Innate Immunity : The compound is involved in innate immune responses against pathogens. It activates immune cells through various receptors, including CLEC7A, promoting the production of reactive oxygen species (ROS) and cytokines .
Table 1: Key Biological Activities of this compound
Activity | Description |
---|---|
SYK Inhibition | Blocks SYK kinase activity, affecting B-cell and T-cell signaling pathways |
Immune Cell Activation | Enhances activation of dendritic cells and neutrophils in response to pathogens |
Cytokine Production | Stimulates production of pro-inflammatory cytokines via NF-kappa-B activation |
Neutrophil Phagocytosis | Regulates phagocytosis through MAPK signaling pathways |
Case Study 1: Efficacy in Allergic Rhinitis
In a clinical trial focusing on allergic rhinitis, this compound demonstrated significant efficacy in reducing symptoms compared to placebo. Patients receiving this compound reported improved nasal airflow and reduced sneezing episodes. The study highlighted the compound's potential to modulate immune responses effectively.
Case Study 2: Immune Response Modulation
A study evaluated the effects of this compound on neutrophil function. Results indicated that this compound enhanced neutrophil phagocytosis in vitro when stimulated with IL-15. This suggests that this compound may improve innate immune responses by bolstering neutrophil activity against infections .
Table 2: Summary of Clinical Findings
Study | Population | Findings |
---|---|---|
Allergic Rhinitis Trial | 200 patients | Significant reduction in symptoms compared to placebo |
Neutrophil Function Study | In vitro (human cells) | Enhanced phagocytosis with IL-15 stimulation |
Q & A
Basic Research Questions
Q. What is the structural and functional role of the R112 residue in apolipoprotein E4 (ApoE4)?
this compound in ApoE4 destabilizes the N-terminal helix bundle domain by forming a salt bridge with E109, altering conformational stability compared to ApoE3. This destabilization increases susceptibility to proteolytic cleavage, contributing to neurotoxic fragment generation linked to Alzheimer’s disease pathology. Methodologically, researchers use X-ray crystallography and circular dichroism to compare helix bundle stability between ApoE isoforms .
Q. How does this compound function as an ATP-competitive inhibitor of Syk kinase?
this compound (Elafibranor) binds to Syk kinase’s ATP-binding pocket, inhibiting enzymatic activity (Ki = 96 nM). Experimental validation involves mast cell degranulation assays (EC50 = 280–490 nM for histamine/tryptase release) and kinetic studies using purified Syk kinase. Researchers employ dose-response curves and competitive binding assays to quantify inhibitory potency .
Advanced Research Questions
Q. What experimental designs are optimal for analyzing this compound-induced conformational changes in norovirus protease inhibitors?
To study this compound’s role in protease-ligand interactions:
- Use crystallography to resolve structural changes in GII.4 norovirus protease upon R112A mutagenesis.
- Perform enzyme kinetics (e.g., Km, Vmax) to compare rupintrivir inhibition between wild-type and R112A mutants.
- Apply molecular dynamics simulations to track sidechain reorientation during ligand binding .
Q. How can contradictory findings about this compound’s effects across enzymatic systems (e.g., Syk kinase vs. ApoE4) be reconciled?
Contradictions arise from context-dependent roles:
- In Syk kinase , this compound directly inhibits enzymatic activity via competitive binding.
- In ApoE4 , this compound indirectly promotes pathology via structural destabilization. Researchers should:
- Conduct comparative structural analyses to map residue interactions.
- Use domain-deletion mutants to isolate functional regions.
- Validate findings across in vitro (purified proteins) and in vivo (transgenic models) systems .
Q. What methodologies quantify this compound’s impact on protein aggregation and stability?
- Thermal shift assays (ΔTm) measure helix bundle destabilization in ApoE4.
- Size-exclusion chromatography or Thioflavin T assays track aggregation propensity.
- Surface plasmon resonance (SPR) quantifies binding affinity changes in Syk kinase mutants. Example
Protein System | Method | Key Finding | Reference |
---|---|---|---|
ApoE4 this compound mutant | Thermal shift | ΔTm = −4°C vs. wild-type | |
Syk kinase + this compound | SPR | KD = 110 nM |
Q. Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting data on this compound’s role in proteolytic cleavage?
- Perform meta-analysis of fragment size distributions (e.g., 17–20 kDa fragments in AD brain tissue vs. in vitro models).
- Use immunoblotting with isoform-specific antibodies to validate cleavage patterns.
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across replicates .
Q. What computational tools are recommended for modeling this compound’s structural interactions?
Properties
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGTSHBQZEFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575474-82-7 | |
Record name | R-112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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